molecular formula C20H32O2 B1233747 Bishomostearidonic acid CAS No. 2091-26-1

Bishomostearidonic acid

Cat. No.: B1233747
CAS No.: 2091-26-1
M. Wt: 304.5 g/mol
InChI Key: HQPCSDADVLFHHO-GFRMADBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bishomostearidonic acid can be synthesized through the desaturation of stearidonic acid.

Industrial Production Methods: One industrial method involves the use of Δ5 desaturase-defective mutants of the fungus Mortierella alpina. These mutants accumulate large amounts of this compound when grown with linseed oil. The production process includes growing the fungus in a medium containing glucose, yeast extract, and linseed oil methyl ester at specific temperatures .

Chemical Reactions Analysis

Types of Reactions: Bishomostearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction typically involves oxygen or other oxidizing agents.

    Reduction: Hydrogen or other reducing agents are used.

    Substitution: Various nucleophiles can be used to replace specific atoms or groups in the molecule.

Major Products: The oxidation of this compound can lead to the formation of hydroxy and epoxy derivatives, which have significant biological activities .

Scientific Research Applications

Bishomostearidonic acid has a wide range of applications in scientific research:

Mechanism of Action

Bishomostearidonic acid exerts its effects through various molecular targets and pathways. It is involved in the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of anti-inflammatory and pro-resolving mediators .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of double bonds and its role as an intermediate in the biosynthesis of other important omega-3 fatty acids. Its anti-inflammatory properties and potential health benefits make it a valuable compound in both research and industry .

Properties

CAS No.

2091-26-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+

InChI Key

HQPCSDADVLFHHO-GFRMADBLSA-N

SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O

physical_description

Liquid

Synonyms

8,11,14,17-eicosatetraenoic acid
8,11,14,17-eicosatetraenoic acid, Z-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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